molecular formula C6H12O6 B12098367 a-D-Galactofuranose

a-D-Galactofuranose

Cat. No.: B12098367
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-UHFFFAOYSA-N
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Description

α-D-Galactofuranose: is a five-membered ring form of the sugar galactose. Unlike the more common six-membered pyranose form, galactofuranose is less stable and less frequently found in nature. It is, however, a significant component in the cell walls of various microorganisms, including bacteria, fungi, and protozoa. This compound plays a crucial role in the structural integrity and pathogenicity of these organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of α-D-galactofuranose typically involves the conversion of galactose derivatives. One common method is the acid-catalyzed cyclization of galactose derivatives under controlled conditions. For example, the use of methanol and hydrochloric acid can facilitate the formation of the furanose ring.

Industrial Production Methods

Industrial production of α-D-galactofuranose is less common due to its instability and the complexity of its synthesis. enzymatic methods using galactofuranosidases have been explored to produce this compound more efficiently. These enzymes can specifically catalyze the formation of the furanose ring from galactose derivatives under mild conditions.

Chemical Reactions Analysis

Types of Reactions

α-D-Galactofuranose can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming galactaric acid.

    Reduction: Reduction reactions can convert the aldehyde group into an alcohol, forming galactitol.

    Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products

    Oxidation: Galactaric acid.

    Reduction: Galactitol.

    Substitution: Various galactose derivatives with substituted functional groups.

Scientific Research Applications

α-D-Galactofuranose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: It plays a role in studying the cell wall structure and function of microorganisms.

    Medicine: Research on α-D-galactofuranose contributes to the development of antibiotics and antifungal agents, as it is a target for drug design against pathogenic microorganisms.

    Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The biological activity of α-D-galactofuranose is primarily related to its incorporation into the cell walls of microorganisms. It interacts with specific enzymes and proteins involved in cell wall biosynthesis, affecting the structural integrity and function of the cell wall. Inhibitors targeting galactofuranose biosynthesis can disrupt cell wall formation, leading to the death of the microorganism.

Comparison with Similar Compounds

Similar Compounds

    α-D-Galactopyranose: The six-membered ring form of galactose, more stable and commonly found in nature.

    β-D-Galactofuranose: Another anomer of galactofuranose, differing in the configuration at the anomeric carbon.

    α-D-Glucopyranose: The six-membered ring form of glucose, structurally similar but differing in the position of the hydroxyl group on the fourth carbon.

Uniqueness

α-D-Galactofuranose is unique due to its five-membered ring structure, which is less stable and less common than the six-membered pyranose forms. Its presence in the cell walls of various pathogens makes it a significant target for drug development, distinguishing it from other more stable and less biologically active sugars.

Properties

IUPAC Name

5-(1,2-dihydroxyethyl)oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWPBAENSWJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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